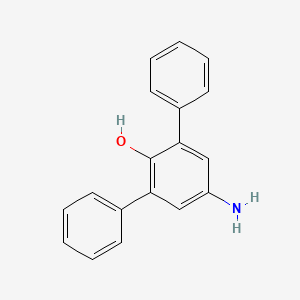

4-Amino-2,6-diphenylphenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-2,6-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOUFOVMXBWYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347438 | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50432-01-4 | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-diphenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 4 Amino 2,6 Diphenylphenol

Established Synthetic Routes for 4-Amino-2,6-diphenylphenol

The primary route to this compound begins with the nitration of 2,6-diphenylphenol (B49740). acs.org This electrophilic aromatic substitution reaction selectively introduces a nitro group (-NO₂) at the para-position (C4) of the phenol (B47542) ring, yielding 4-nitro-2,6-diphenylphenol (B1361223). acs.org The reaction is typically carried out using a solution of nitric acid. acs.org In one documented procedure, 2,6-diphenylphenol is treated with a mixture of 65% nitric acid and water. acs.org The resulting intermediate, 4-nitro-2,6-diphenylphenol, can be isolated by filtration and purified by recrystallization from ethanol (B145695). acs.org

Following the nitration, the nitro group is reduced to an amino group (-NH₂). acs.org This transformation is a critical step in forming the final product.

A common and effective method for the reduction of the nitro intermediate is the use of sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite. acs.orgshu.ac.uk This reagent is a potent and inexpensive reducing agent suitable for converting aromatic nitro compounds to their corresponding anilines. organic-chemistry.orgresearchgate.net The reaction is typically performed in a hot aqueous solution of sodium hydroxide (B78521). acs.orgshu.ac.uk The deep red solution of 4-nitro-2,6-diphenylphenol turns yellow upon the portion-wise addition of solid sodium dithionite, indicating the progress of the reduction. acs.org After the reaction is complete, the pH is adjusted to precipitate the this compound, which can then be collected by filtration. acs.org This reduction step is generally efficient, with reported yields as high as 82%. acs.org

An alternative, though related, approach involves the nitrosylation of 2,6-diphenylphenol followed by reduction with sodium dithionite to produce this compound in an efficient sequence. chemeducator.org

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents | Product | Reported Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| Nitration | 2,6-Diphenylphenol | 65% HNO₃, Water | 4-Nitro-2,6-diphenylphenol | 46% | 135 acs.org |

| Reduction | 4-Nitro-2,6-diphenylphenol | Sodium Dithionite (Na₂S₂O₄), 5% NaOH | this compound | 82% | 145 (lit. 147-148) acs.org |

Role of this compound as a Precursor in Complex Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex organic structures, including diazo compounds and solvatochromic dyes. chemicalbook.comlookchem.comchemdad.comchemicalbook.comlookchem.com

Diazotization Reactions Leading to 4-Diazo-2,6-diphenylcyclohexa-2,5-dienone

The primary amine functionality of this compound allows it to undergo diazotization reactions. chemicalbook.comlookchem.comchemdad.comchemicalbook.comlookchem.comthieme-connect.desigmaaldrich.com When treated with a solution of sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as glacial acetic acid or dilute sulfuric acid, it is converted to the corresponding diazonium salt. chemicalbook.comchemdad.comthieme-connect.de This intermediate can then form 4-diazo-2,6-diphenylcyclohexa-2,5-dienone. chemicalbook.comlookchem.comchemdad.comchemicalbook.comthieme-connect.de In a specific procedure, a suspension of this compound in 1 M sulfuric acid at 0 °C is treated with an aqueous solution of sodium nitrite. thieme-connect.de The resulting product, 4-diazo-2,6-diphenylcyclohexa-2,5-dienone, precipitates as a brown solid and can be recrystallized to yield brick-red crystals. thieme-connect.de

Utilization in the Convergent Synthesis of Solvatochromic Dyes (e.g., Betaine-30)

One of the most notable applications of this compound is in the convergent synthesis of Betaine-30, a highly solvatochromic dye. acs.orgproquest.com Solvatochromic compounds are of significant interest due to their ability to change color in response to the polarity of the solvent. acs.orgproquest.com The synthesis of Betaine-30 is a multi-step process that brings together two separately synthesized branches. acs.org

The convergent step in the synthesis of Betaine-30 involves the reaction of this compound with 2,4,6-triphenylpyrylium (B3243816) hydrogen sulfate. acs.org This reaction is typically carried out by refluxing the two precursors in ethanol in the presence of anhydrous sodium acetate. acs.org The pyrylium (B1242799) salt acts as a strong electrophile. chemimpex.com The reaction proceeds through a mechanistically interesting opening and recyclization sequence to form the final dye. acs.org After the initial reflux, the addition of a sodium hydroxide solution facilitates the formation of the dark-colored crystals of Betaine-30. acs.org

Table 2: Key Compounds in the Synthesis of Betaine-30 from this compound

| Reactant/Product | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₁₈H₁₅NO | Nucleophilic precursor acs.org |

| 2,4,6-Triphenylpyrylium hydrogen sulfate | C₂₃H₁₇O·HSO₄ | Electrophilic precursor acs.orgresearchgate.net |

| Betaine-30 | C₄₁H₂₉NO | Final solvatochromic dye product acs.orgproquest.com |

Optimization of Synthetic Yields for Solvatochromic Dyesudel.edu

A common and well-documented pathway for synthesizing this compound begins with 2,6-diphenylphenol, which undergoes a two-step process of nitration followed by reduction. acs.org Research by Osterby and McKelvey provides a detailed methodology for this transformation, which serves as a benchmark for optimization efforts. acs.org

In their procedure, the initial nitration of 2,6-diphenylphenol is achieved using a solution of 65% nitric acid and water. acs.org This step yields the intermediate, 4-nitro-2,6-diphenylphenol, with a reported yield of 46%. acs.org

The subsequent and crucial step is the reduction of the nitro group to an amine. This transformation is effectively carried out using sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, in a basic medium. acs.orgshu.ac.uk Specifically, 4-nitro-2,6-diphenylphenol is dissolved in a hot (approximately 100°C) 5% aqueous solution of sodium hydroxide (NaOH). acs.org The vigorous stirring of this deep-red solution while adding solid sodium dithionite in portions is critical. acs.org The progression of the reduction is visually monitored by a distinct color change from deep red to yellow or pale yellow, indicating the consumption of the nitro compound. acs.orgshu.ac.uk After adding a slight excess of the reducing agent and heating for an additional period, the product is precipitated by adjusting the pH of the hot mixture to 5 with glacial acetic acid. acs.orgshu.ac.uk This reduction step is highly efficient, with a reported yield of 82% for this compound. acs.org

Alternative synthetic strategies have also been explored to optimize yields and purity. One approach involves the nitrosylation of 2,6-diphenylphenol, followed by reduction with sodium dithionite, which is presented as an efficient reaction sequence. chemeducator.org Another method employs different reducing agents for the nitro-to-amino conversion. For instance, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol with hydrochloric acid has been documented as an effective alternative to sodium dithionite. nih.gov

The table below summarizes the key reaction steps and yields reported in the literature, highlighting the different approaches to optimizing the synthesis of this important solvatochromic dye intermediate.

Table 1: Synthetic Route and Yield for this compound This table outlines the two-step synthesis from 2,6-diphenylphenol to this compound as detailed by Osterby and McKelvey.

| Step | Reaction | Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 1 | Nitration | 2,6-diphenylphenol, 65% HNO₃, H₂O | 46% (for 4-nitro-2,6-diphenylphenol) | acs.org |

| 2 | Reduction | 4-nitro-2,6-diphenylphenol, Na₂S₂O₄, 5% NaOH, Acetic Acid | 82% | acs.org |

Table 2: Comparison of Reducing Agents for 4-nitro-2,6-diphenylphenol This table compares different reagents used for the reduction of the nitro-intermediate to the final amine product.

| Reducing Agent | Solvent/Conditions | Key Observation | Reference |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Aqueous NaOH (5%), Hot | Color change from deep red to yellow | acs.orgshu.ac.uk |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, 10 M HCl, 90°C | Used for conversion of the nitro compound | nih.gov |

Reactivity and Mechanistic Investigations of 4 Amino 2,6 Diphenylphenol

Redox Chemistry and Electron Transfer Processes Involving 4-Amino-2,6-diphenylphenol

The chemical behavior of this compound is significantly influenced by its redox properties, stemming from the electron-donating amino and hydroxyl groups on the aromatic ring. These functional groups make the molecule susceptible to electron transfer reactions, allowing it to act as an effective mediator in various chemical and electrochemical processes.

This compound has been identified as a highly effective redox mediator for promoting Thiol-Disulfide Exchange (TDE) reactions under electrochemical conditions. This process is crucial for the synthesis of unsymmetrical disulfides, which are important compounds in biochemistry and pharmaceutical chemistry. In studies involving the reaction between aliphatic thiols (like 1-propanethiol) and aromatic disulfides, this compound was selected as the most efficient and accessible reagent among a dozen different compounds, including arylphosphines, other substituted amines, and catechols. Its role is to facilitate the electron transfer necessary to initiate the exchange process, which might otherwise be kinetically slow.

A key aspect of the mediating function of this compound is its ability to significantly lower the energy barrier for thiol oxidation. Direct electrochemical oxidation of thiols typically requires a high anodic overvoltage. However, the use of this compound as a mediator dramatically reduces this requirement. It has been demonstrated to lower the anodic overvoltage of 1-propanethiol (B107717) oxidation by 1.20 V.

The mechanism involves the initial oxidation of the more easily oxidized this compound at the anode, generating an oxidized intermediate species. This species then chemically oxidizes the thiol in the bulk solution. This process regenerates the original aminophenol, which can participate in another cycle. This indirect, mediated electron transfer pathway is kinetically more favorable than the direct, high-energy oxidation of the thiol on the electrode surface.

| Parameter | Value | Significance |

|---|---|---|

| Reduction in Anodic Overvoltage | 1.20 V | Significantly lowers the energy required for thiol oxidation, making the process more efficient. |

| Mediator Oxidation Potential | 0.58 V | Represents a preferable energy efficiency compared to other potential mediators. |

The use of this compound as a redox mediator in an undivided electrolysis cell has a profound positive impact on the yields of target unsymmetrical disulfides. Research has shown that this method can produce a number of unsymmetrical arylalkyl disulfides, which may contain biologically active fragments, in high yields. The efficiency of the process is enhanced in an undivided cell because the simultaneous reduction of homodimers at the cathode shifts the equilibrium toward the desired unsymmetrical product. In reactions involving C3–C4 disulfide oil (a refining waste product) and substituted thiophenols, yields of up to 97% for unsymmetrical disulfides have been achieved under these indirect electrolysis conditions. Studies comparing various mediators found that this compound was among the most effective, leading to target disulfide yields between 77–86%.

| Reactants | Mediator | Reaction Condition | Product Yield |

|---|---|---|---|

| C3–C4 disulfide oil and substituted thiophenols | This compound | Indirect electrolysis in an undivided cell | Up to 97% |

| 1-Propanethiol and Phenyl disulfide | This compound | Indirect electrolysis | 77–86% |

The redox properties of this compound have been harnessed for electrocatalytic applications, particularly in the detection of the biologically crucial tripeptide, glutathione (B108866) (GSH). It can be used as a mediator in conjunction with a nanocarbon paste electrode to facilitate the electrochemical detection of GSH.

The detection mechanism is based on an electrocatalytic response. The this compound is first electrochemically oxidized at the electrode surface to generate a reactive quinoneimine species. This quinoneimine then undergoes a Michael addition reaction with the thiol group of glutathione present in the sample. This reaction consumes the quinoneimine and regenerates the aminophenol, resulting in an increase in the catalytic current that is proportional to the concentration of glutathione. While other aminophenols like 4-aminophenol (B1666318) were found to be more sensitive, providing a lower detection limit, the studies demonstrate the viability of this compound as a mediator for this purpose.

The oxidation of phenolic compounds, particularly those with amino substituents, is a well-established route to the formation of radical species. These radicals are often key intermediates in the mechanisms of their antioxidant or electrochemical activities.

While direct studies detailing the isolation and characterization of a phenoxyl radical from this compound via a specific chemical oxidant were not prominent in the reviewed literature, the fundamental chemistry of aminophenols supports its formation. The electrochemical oxidation processes described for glutathione detection inherently involve one-electron or two-electron transfer steps that proceed through radical intermediates. The oxidation of a p-aminophenol derivative first involves the formation of a radical cation, which can then deprotonate to form a neutral phenoxyl radical or be further oxidized to a quinoneimine. The presence of bulky phenyl groups at the 2 and 6 positions would be expected to provide steric hindrance, potentially increasing the stability of such a radical intermediate by preventing dimerization or other subsequent reactions.

Generation and Characterization of Radical Species

Intramolecular Electron Transfer in Metal Complexes Derived from this compound

Metal complexes incorporating aminophenol-based ligands are of significant interest due to the redox-active nature of the ligand. While specific studies on this compound complexes are not extensively detailed in the available literature, the behavior of aminophenol ligands allows for a well-grounded theoretical framework. In such complexes, the aminophenol ligand can undergo oxidation, facilitating an intramolecular electron transfer (IET) to the metal center.

This process typically involves the stepwise oxidation of the aminophenol moiety. The initial one-electron oxidation of the phenolic group, coupled with deprotonation, yields a neutral semiquinoneimine radical. A subsequent one-electron oxidation results in the formation of a cationic quinoneimine species. The electron density shifts from the ligand to the metal ion, altering the oxidation state of the metal. The stability and accessibility of these different ligand oxidation states are crucial for the catalytic and electronic properties of the resulting metal complex.

The large phenyl substituents at the 2 and 6 positions of this compound would exert a significant electronic and steric influence on this process. Electronically, they contribute to the delocalization and stabilization of the radical intermediates. Sterically, they can affect the coordination geometry around the metal center and influence the rate of electron transfer by modifying the ligand's conformational dynamics.

| Ligand Form | Formal Charge | Description |

|---|---|---|

| Aminophenolate | -1 | The deprotonated, fully reduced form. |

| Semiquinoneimine Radical | 0 | Formed after a one-electron oxidation and deprotonation. |

| Quinoneimine | +1 | Formed after a two-electron oxidation. |

Reactivity Profiling of the Amino and Phenolic Moieties

The reactivity of this compound is dominated by the characteristics of its two primary functional groups: the amino group (-NH₂) and the phenolic hydroxyl group (-OH).

Nucleophilic Reactivity Associated with the Amino Group

The amino group in an aminophenol possesses significant nucleophilic character due to the lone pair of electrons on the nitrogen atom. youtube.com Generally, in neutral or basic conditions, the amino group is more nucleophilic than the hydroxyl group. researchgate.net This reactivity is typical for primary amines, which can participate in a wide range of reactions, including alkylation, acylation, and condensation reactions. The nucleophilicity of the amino group can be tuned by the reaction conditions; for instance, in a strongly acidic solution, the -NH₂ group becomes protonated to -NH₃⁺, which deactivates its nucleophilic properties. researchgate.net Conversely, in strongly basic conditions, the phenolic group deprotonates to a phenoxide, which is a stronger nucleophile than the amino group. researchgate.net

Redox Participation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for redox activity, particularly acting as an antioxidant. nih.gov The mechanism of antioxidant action for phenols involves the transfer of the hydrogen atom from the hydroxyl group to a radical species, a process known as Hydrogen Atom Transfer (HAT). nih.gov This generates a phenoxyl radical, which is significantly stabilized by resonance. In this compound, the resulting radical can be delocalized not only over its own aromatic ring but also potentially over the two additional phenyl substituents, enhancing its stability. The antioxidant activity of phenols is influenced by the number and arrangement of hydroxyl groups on the aromatic ring. nih.gov

Influence of Steric Hindrance from 2,6-Diphenyl Substituents on Reactivity

A defining structural feature of this compound is the presence of two bulky phenyl groups positioned ortho to the phenolic hydroxyl group. This arrangement creates significant steric hindrance around both the hydroxyl and the amino functional groups. Steric hindrance can dramatically influence the course and rate of chemical reactions by impeding the approach of reagents to the reactive sites. ccsenet.orgrsc.org

This shielding effect likely reduces the rate of reactions involving both the amino and hydroxyl groups, especially with bulky reactants. For example, while the amino group is inherently nucleophilic, its ability to attack an electrophilic center may be kinetically hindered. Similarly, the accessibility of the phenolic proton for abstraction or participation in hydrogen bonding is reduced. This steric crowding can lead to altered regioselectivity or diastereoselectivity in certain reactions compared to less hindered phenols. ccsenet.org

| Compound | Substituents at 2,6-positions | Relative Steric Hindrance | Expected Impact on Reactivity |

|---|---|---|---|

| 4-Aminophenol | -H | Low | High accessibility for both -OH and -NH₂ groups. |

| 4-Amino-2,6-dimethylphenol | -CH₃ | Moderate | Reduced reaction rates with bulky reagents. |

| This compound | -C₆H₅ | High | Significant kinetic hindrance for reactions at both functional groups. |

Comparative Mechanistic Studies with Structural Analogs

Analysis of Reactive Metabolite Production from Halo-substituted Aminophenols (e.g., 4-Amino-2,6-dichlorophenol)

Halogenated aminophenols serve as important structural analogs for understanding potential metabolic pathways and toxicity. 4-Amino-2,6-dichlorophenol, a putative metabolite of 3,5-dichloroaniline, has been studied for its toxicological profile. nih.gov Research shows that this compound is both a nephrotoxicant (toxic to the kidneys) and a hepatotoxicant (toxic to the liver) in rats. nih.gov

The toxicity of such compounds is often linked to their metabolic activation into reactive electrophilic species. evotec.com For 4-Amino-2,6-dichlorophenol, it is hypothesized that the aminophenol moiety can be oxidized in the body to form a reactive quinoneimine. This electrophilic metabolite can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction, damage, and necrosis. nih.govevotec.com Studies in Fischer 344 rats demonstrated that administration of 4-Amino-2,6-dichlorophenol led to proximal tubular necrosis in the kidney and elevated plasma alanine (B10760859) aminotransferase (ALT/GPT) activity, an indicator of liver damage. nih.gov The in vitro data further supported these findings, showing that the kidney is more susceptible to this compound's toxicity than the liver. nih.gov This analysis highlights a potential pathway for toxicity that could be relevant for other substituted aminophenols, contingent on their specific metabolic profiles.

| Dose (mmol/kg, i.p.) | Observed Effects (at 48h) |

|---|---|

| 0.25 | Minor changes in renal and hepatic function. |

| 0.38 | Evidence of nephrotoxicity (e.g., increased proteinuria, elevated BUN) and hepatotoxicity (e.g., elevated plasma ALT). |

| 0.50 | Mortality within 24 hours. |

Proposed Mechanisms of Cytotoxicity Involving Benzoquinoneimine Metabolites

The cytotoxicity of many aminophenol compounds is not caused by the parent molecule itself but rather by its metabolic activation into highly reactive intermediates. A primary pathway for this bioactivation involves the oxidation of the 4-aminophenol core structure to a benzoquinoneimine metabolite. For this compound, it is proposed that its 4-amino-phenol moiety can undergo enzymatic oxidation, primarily mediated by cytochrome P450 enzymes, to form the corresponding N-acetyl-p-benzoquinone imine (NAPQI)-like metabolite, 4-(acetylimino)-2,6-diphenylcyclohexa-2,5-dien-1-one.

These benzoquinoneimine intermediates are potent electrophiles due to their electron-deficient ring systems. Their high reactivity makes them capable of interacting with a wide range of cellular macromolecules. The proposed mechanisms of cytotoxicity stemming from these interactions include:

Depletion of Cellular Thiols: Benzoquinoneimines readily react with nucleophilic thiol groups, most notably the antioxidant glutathione (GSH). This conjugation reaction, a key detoxification pathway, can lead to the rapid depletion of cellular GSH stores. The loss of GSH compromises the cell's primary defense against oxidative stress, rendering it vulnerable to damage from reactive oxygen species (ROS).

Covalent Binding to Proteins: The electrophilic nature of the benzoquinoneimine metabolite allows it to form covalent adducts with nucleophilic residues (such as cysteine and lysine) on cellular proteins. This binding can alter protein structure and function, leading to enzyme inhibition and disruption of critical cellular processes, including mitochondrial respiration and calcium homeostasis. This disruption is a key factor in initiating cell injury and death.

Induction of Oxidative Stress: The metabolic cycling of aminophenols can lead to the generation of ROS. The benzoquinoneimine intermediate can be reduced back to the parent aminophenol by enzymes like NADPH-dependent glutathione reductase, a process that can oxidize NADPH. This redox cycling can lead to the formation of superoxide (B77818) anions and hydrogen peroxide, further contributing to cellular oxidative stress, lipid peroxidation, and damage to DNA and other macromolecules. scispace.com

While the core reactivity is attributed to the 4-aminophenol structure, the presence of the two bulky phenyl substituents at the 2 and 6 positions in this compound likely introduces significant steric hindrance. This hindrance may influence the rate of metabolic activation and the ability of the resulting benzoquinoneimine to interact with cellular targets compared to simpler aminophenols.

Hydrogen Bonding Networks and Intermolecular Interactions in Aminophenols

The molecular structure of aminophenols, containing both a hydroxyl (-OH) group and an amino (-NH2) group, allows for the formation of complex hydrogen bonding networks. These groups are complementary, with the hydroxyl group acting as a strong hydrogen bond donor and acceptor, and the amino group acting as both a donor and an acceptor. nih.gov These interactions significantly influence the solid-state structure, crystal packing, and physicochemical properties of these compounds.

In simpler molecules like p-aminophenol, the hydroxy and amino groups participate fully, creating a saturated, supertetrahedral hydrogen-bonded architecture. nih.gov However, in more substituted derivatives, such as this compound, the nature and extent of these networks are profoundly affected by the steric bulk of the substituents.

Research on the crystal structure of sterically hindered aminophenols reveals that bulky substituents can prevent the formation of a fully saturated hydrogen-bonding network. nih.gov For this compound, the large phenyl groups at the 2 and 6 positions create significant steric encumbrance. This prevents the amino and hydroxyl groups from freely interacting with neighboring molecules in all possible orientations. Consequently, the observed interactions are limited primarily to O–H···N and N–H···aryl interactions. nih.gov The hydroxyl group's hydrogen atom forms a hydrogen bond with the nitrogen atom of a neighboring molecule, while the hydrogen atoms of the amino group may interact with the π-system of the phenyl rings of an adjacent molecule.

This contrasts with less hindered structures, like 4-amino-2,6-dichlorophenol, where intermolecular O–H···N and N–H···O hydrogen bonds combine to form extensive sheets within the crystal lattice. nih.gov The table below shows representative hydrogen-bond geometry for 4-amino-2,6-dichlorophenol, illustrating the typical distances and angles involved in these types of interactions within a substituted aminophenol crystal structure.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H–A (°) |

|---|---|---|---|---|

| O1–H1···N1 | 0.85 | 1.82 | 2.653 | 168 |

| N1–H1A···O1 | 0.87 | 2.05 | 2.921 | 177 |

Table 1: Hydrogen-bond geometry (Å, °) for the related compound 4-amino-2,6-dichlorophenol, illustrating typical intermolecular bond parameters. nih.gov (D = donor atom; H = hydrogen; A = acceptor atom).

Applications and Derivatization Strategies Involving 4 Amino 2,6 Diphenylphenol

Applications in Advanced Materials Science

The structural characteristics of 4-Amino-2,6-diphenylphenol make it an attractive candidate for the synthesis of high-performance materials. Its ability to participate in various chemical transformations allows for the tailoring of properties to suit specific material science applications.

Development of Functional Dyes and Pigments Exhibiting Solvatochromism

This compound serves as a crucial intermediate in the synthesis of functional dyes that exhibit solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent. shu.ac.ukresearchgate.net This property is highly desirable for creating sensors that can indicate solvent polarity. shu.ac.uk

The synthesis of such dyes often involves the derivatization of the amino group of this compound. For instance, it can be reacted with various aldehydes to form Schiff base ligands, which can then be used to create metal complexes with interesting photophysical properties. Another approach involves diazotization of the amino group, followed by coupling reactions to generate azo dyes. chemicalbook.com

A notable class of solvatochromic dyes derived from this compound are betaine (B1666868) systems. shu.ac.uk These dyes, which possess both a positively and a negatively charged moiety within the same molecule, often exhibit negative solvatochromism, meaning their absorption maximum shifts to a shorter wavelength (a blue shift) as the solvent polarity increases. researchgate.net This behavior is attributed to the stabilization of the polar ground state in more polar solvents, thus increasing the energy required for electronic transition to the less polar excited state.

Research has demonstrated the synthesis of various phosphonium (B103445) and pyridinium (B92312) phenolate (B1203915) betaine dyes starting from this compound. researchgate.netresearchgate.net The solvatochromic properties of these dyes can be fine-tuned by modifying the substituents on the aromatic rings. The bulky 2,6-diphenyl groups play a significant role in influencing the electronic distribution and steric environment around the chromophore, thereby affecting its sensitivity to the solvent environment.

Table 1: Solvatochromic Behavior of a Representative Betaine Dye Derived from this compound

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax, nm) |

|---|---|---|

| Dioxane | 36.0 | 620 |

| Acetone | 42.2 | 580 |

| Acetonitrile | 45.6 | 570 |

| Ethanol (B145695) | 51.9 | 540 |

This table is illustrative and based on typical trends observed for negative solvatochromic betaine dyes.

Potential in Polymer Chemistry as Additives (e.g., Flame Retardants, referencing 2,6-diphenylphenol (B49740) derivatives)

While direct studies on this compound as a polymer additive are not extensively documented, the closely related structure of 2,6-diphenylphenol and its derivatives have shown significant promise as flame retardants. researchgate.netgoogle.com This suggests a potential avenue for the application of this compound derivatives in enhancing the fire safety of polymers.

The mechanism by which phenol (B47542) derivatives, particularly those containing phosphorus, act as flame retardants often involves both gas-phase and condensed-phase actions. nih.govmdpi.com In the gas phase, upon thermal decomposition, they can release radical scavengers that interrupt the combustion cycle. In the condensed phase, they promote the formation of a char layer on the polymer surface, which acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. nih.govmdpi.com

Derivatives of 2,6-diphenylphenol, when incorporated into polymer matrices such as polyamide 6 (PA6) and epoxy resins, have been shown to significantly improve their flame retardancy. researchgate.netmdpi.com For instance, the introduction of phosphorus-containing moieties, such as those derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), onto the phenol backbone can lead to materials with high Limiting Oxygen Index (LOI) values and achieve a UL-94 V-0 rating, which are key indicators of fire resistance. researchgate.netdntb.gov.ua

The amino group in this compound offers a reactive site for the facile incorporation of such flame-retardant functionalities. This could lead to the development of novel, reactive flame retardants that can be chemically bonded into the polymer backbone, offering advantages such as permanence and minimal impact on the mechanical properties of the host polymer.

Catalysis and Electrochemical Applications

The redox-active nature of the aminophenol moiety makes this compound and its derivatives valuable in the fields of catalysis and electrochemistry.

Optimization of Redox Mediator Systems for Organic Transformations

This compound has been identified as a highly effective redox mediator in electrochemical organic synthesis. chimicatechnoacta.ruchimicatechnoacta.ru Redox mediators are substances that can shuttle electrons between an electrode and a substrate, facilitating reactions that might otherwise be slow or require high overpotentials.

In a notable application, this compound was found to be the most effective mediator among several tested compounds for the thiol-disulfide exchange reaction under electrochemical conditions. chimicatechnoacta.ruchimicatechnoacta.ru This reaction is important for the synthesis of unsymmetrical disulfides, which can possess biological activity. The compound significantly reduces the anodic overvoltage required for the oxidation of thiols, by as much as 1.20 V. chimicatechnoacta.ruchimicatechnoacta.ruscilit.com

The efficiency of this compound in this role is attributed to its favorable oxidation potential (0.58 V) and the stability of the resulting radical species. chimicatechnoacta.ruresearchgate.net The sterically hindered nature of the molecule, due to the two phenyl substituents, likely contributes to the stability of the oxidized form, allowing it to effectively participate in the catalytic cycle.

Table 2: Comparison of Redox Mediators for the Electrochemical Thiol-Disulfide Exchange Reaction

| Redox Mediator | Oxidation Potential (V vs. Ag/AgCl) | Yield of Unsymmetrical Disulfide (%) |

|---|---|---|

| This compound | 0.58 | 77-82 |

| tri-p-bromophenylamine | Not Reported | 77-86 |

| 2-amino-4-chloro-6-nitrophenol | Not Reported | 77-82 |

Data sourced from a study on the model reaction between 1-propanethiol (B107717) and phenyl disulfide. chimicatechnoacta.ru

Integration into Electrochemical Sensors and Biosensors

The electrochemical properties of this compound also make it a candidate for the development of electrochemical sensors and biosensors. The underlying principle often involves the electrocatalytic oxidation of the aminophenol to a quinoneimine species at an electrode surface. researchgate.net This redox couple can then interact with a target analyte, producing a measurable change in the electrochemical signal (e.g., current or potential).

For example, aminophenol derivatives have been used as mediators in sensors for the detection of biologically important molecules like glutathione (B108866). researchgate.net The electrochemically generated quinoneimine can react with glutathione in a Michael addition reaction, and the consumption of the quinoneimine leads to a change in the electrochemical response, which can be correlated to the concentration of glutathione.

While specific research on the integration of this compound itself into electrochemical sensors is emerging, its structural analogs have demonstrated the feasibility of this approach. researchgate.net The presence of the bulky phenyl groups could potentially influence the selectivity and sensitivity of the sensor by creating a specific recognition pocket for the target analyte. Furthermore, the amino group provides a convenient handle for immobilization onto electrode surfaces, a crucial step in the fabrication of robust and reusable sensors. The development of sensors based on this compound could be beneficial for applications in biomedical diagnostics and environmental monitoring. mdpi.com

Prospective in Medicinal Chemistry and Agrochemical Industries

The structural motif of this compound holds potential for exploration in the medicinal chemistry and agrochemical sectors. lookchem.com The aminophenol core is a known pharmacophore present in some biologically active compounds. The diphenyl substitution pattern can enhance lipophilicity, which can be advantageous for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

In medicinal chemistry, derivatives of this compound could be investigated for a range of therapeutic applications. For instance, some studies have explored the antimicrobial and anticancer properties of related aminophenol structures. The amino and hydroxyl groups provide sites for further chemical modification to optimize activity and selectivity against specific biological targets, such as enzymes or receptors.

In the agrochemical industry, novel compounds are constantly sought for use as herbicides, fungicides, or insecticides. The derivatization of this compound could lead to new active ingredients. For example, the synthesis of Schiff base derivatives by reacting the amino group with various aldehydes could generate compounds with potential pesticidal activity. semanticscholar.org The lipophilic nature imparted by the phenyl groups might facilitate the transport of these compounds across the waxy cuticles of plants or the exoskeletons of insects.

While the direct application of this compound in these industries is not yet established, its chemical tractability and the known biological relevance of its core structure make it a promising starting point for discovery and optimization programs. lookchem.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-diphenylphenol |

| 4-diazo-2,6-diphenylcyclohexa-2,5-dienone |

| 4-Nitro-2,6-diphenylphenol (B1361223) |

| 1-propanethiol |

| phenyl disulfide |

| tri-p-bromophenylamine |

| 2-amino-4-chloro-6-nitrophenol |

| 3,5-di-tert-butylcatechol |

| glutathione |

| 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) |

| 4-(4-nitrobenzylideneamine)-2,6-diphenylphenol |

| N-(o-Bromobenzylidene)-4-amino-2,6-diphenylphenol |

| 4-aminophenol (B1666318) |

| acetaminophen |

| 4-amino-2,6-dichlorophenol |

Synthesis of Biologically Active Derivatives and Analogs

The core structure of this compound serves as a foundational scaffold for creating novel derivatives with potential biological and physiological activity. Research has focused on leveraging its electrochemical properties to facilitate the synthesis of complex sulfur-containing compounds.

One notable application is its use as a redox mediator in the thiol-disulfide exchange (TDE) reaction to produce unsymmetrical disulfides. chimicatechnoacta.ru In this role, this compound was identified as the most effective mediator among several candidates, significantly reducing the anodic overvoltage required for thiol oxidation by 1.20 V. chimicatechnoacta.ruresearchgate.net This electrochemical approach allows for the synthesis of unsymmetrical arylalkyl disulfides that incorporate biologically active fragments, achieving high yields of up to 97%. researchgate.netchimicatechnoacta.ru The process involves the interaction of industrial byproducts like C3–C4 disulfide oil with substituted thiophenols, demonstrating a method to create potentially valuable bioactive molecules from refining waste. chimicatechnoacta.ruresearchgate.net

Another documented derivatization is the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone. chemicalbook.com This transformation is achieved through the diazotization of this compound in glacial acetic acid. chemicalbook.com Such reactions highlight the compound's utility in generating new chemical entities whose biological activities can be further investigated.

Table 1: Example of a Derivatization Reaction Using this compound. chimicatechnoacta.ruresearchgate.net

Exploration as an Intermediate for Pharmaceutical Compounds

The capacity to generate derivatives with bioactive fragments positions this compound as a valuable intermediate in pharmaceutical research. The synthesis of unsymmetrical disulfides is particularly relevant, as organosulfur compounds are a well-established class of molecules in medicinal chemistry, known for a wide range of biological activities. The method of using this compound as a mediator provides an efficient pathway to these potentially therapeutic molecules. chimicatechnoacta.ruresearchgate.net

The compound's structure, containing both hydrogen-bond-donating amino and hydroxyl groups, allows it to interact with biological targets like enzymes and receptors, a key characteristic for a pharmaceutical building block. Its versatility in chemical reactions, including oxidation and substitution, further enhances its potential as a starting material for developing new drugs. The successful synthesis of disulfides with "biologically active fragments" underscores its role in the exploratory phase of drug development, where novel structures are created and screened for therapeutic potential. chimicatechnoacta.ru

Potential for Agrochemical Intermediate Development

Beyond pharmaceuticals, there is potential for this compound to be used as an intermediate in the agrochemical sector. lookchem.com While specific, large-scale applications in this industry are not extensively documented in peer-reviewed literature, its chemical properties suggest suitability for this field. Phenolic and amino compounds are common precursors in the synthesis of pesticides and herbicides. For instance, a related compound, 4-Amino-2,6-dichlorophenol, is noted for its use as an intermediate in the synthesis of certain pesticides. ontosight.ai This suggests that the broader class of substituted 4-aminophenols is of interest to the agrochemical industry, and the unique diphenyl substitution pattern of this compound could be exploited to develop novel active ingredients. lookchem.com

Mentioned Compounds

Table 2: List of chemical compounds mentioned in this article.

Spectroscopic and Computational Characterization of 4 Amino 2,6 Diphenylphenol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Property Analysis

Spectroscopy is fundamental to the characterization of 4-Amino-2,6-diphenylphenol, providing a detailed picture of its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. In deuterated chloroform (B151607) (CDCl₃), a singlet observed at δ 5.52 ppm is attributed to the hydroxyl (-OH) proton. The aromatic protons from the three phenyl rings appear as a complex multiplet in the range of δ 7.32–8.67 ppm. Studies in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have indicated that the rotation of the flanking phenyl rings is restricted at room temperature.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

|---|---|---|---|---|

| 5.52 | Singlet (s) | 1H | -OH | CDCl₃ |

¹³C NMR: While specific ¹³C NMR data for this compound is not detailed in the provided search results, the spectrum is expected to show a number of distinct signals corresponding to the 18 carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-O) and the one attached to the amino group (C-N) would appear in characteristic chemical shift regions. The remaining aromatic carbons would be found in the typical downfield region for sp²-hybridized carbons. ChemicalBook indicates the availability of ¹³C NMR spectral data for this compound. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the primary functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The key absorptions observed in a potassium bromide (KBr) pellet confirm the presence of the hydroxyl and amino groups. A strong band at 3510 cm⁻¹ corresponds to the O–H stretching vibration of the phenolic group, while the N–H stretching of the primary amine is observed at 3427 cm⁻¹. The presence of N-H bending vibrations can also be confirmed in the 1606–1654 cm⁻¹ range. mdpi.com

Interactive Data Table: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3510 | O-H Stretch | Phenol (B47542) (-OH) |

| 3427 | N-H Stretch | Amine (-NH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. dgk-ev.deethernet.edu.et The oxidation of this compound can proceed through radical intermediates. For example, the electrochemical oxidation of the compound involves the formation of a quinoneimine, a process that can involve a phenoxyl radical intermediate. scielo.br ESR spectroscopy would be the definitive method to detect and study such transient radical species, providing information on their structure and electron density distribution. dgk-ev.de While direct ESR studies on this compound were not found, the technique is widely applied to aminophenol structures and their redox processes. dgk-ev.deresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of 261.115364 g/mol and an average mass of 261.324 g/mol . epa.govchemspider.com High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C₁₈H₁₅NO. epa.govnih.gov Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule, further aiding in its identification in complex mixtures. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 262.12264 | 162.0 |

| [M+Na]⁺ | 284.10458 | 178.7 |

| [M+NH₄]⁺ | 279.14918 | 171.7 |

Electrochemical Characterization Methods

The electrochemical behavior of this compound is of significant interest due to its redox-active amino and phenol moieties. Cyclic voltammetry studies have shown that the compound can be used as a mediator in electrochemical sensors. scielo.br Specifically, it has been used on nanocarbon paste electrodes for the detection of glutathione (B108866). scielo.br The mechanism involves the electrochemical generation of a quinoneimine species from the oxidation of this compound, which then reacts with glutathione, producing a measurable electrocatalytic response. scielo.br

Furthermore, this compound has been identified as a highly effective redox mediator for promoting thiol-disulfide exchange reactions under electrochemical conditions. chimicatechnoacta.ru It was found to significantly reduce the anodic overvoltage required for thiol oxidation by as much as 1.20 V, demonstrating its utility in facilitating challenging electrochemical syntheses. chimicatechnoacta.ruresearchgate.net

Cyclic Voltammetry (CV) for Comprehensive Redox Behavior Analysis

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of this compound. Studies have demonstrated its activity as a redox mediator. In one such study, the electrochemical behavior of this compound was examined using a nanocarbon paste electrode in a phosphate (B84403) buffer solution (pH 7.5). researchgate.netscielo.br The cyclic voltammogram revealed an oxidation process, although the resulting signal indicated that the compound can become adsorbed into the electrode paste. scielo.br

The primary redox process for aminophenols involves a two-electron oxidation of the compound to form the corresponding quinoneimine species. researchgate.net In the case of this compound, this electrochemically generated quinoneimine is central to its function as a mediator in various chemical reactions. researchgate.netscielo.br

Further research has identified this compound as a highly effective redox mediator in the thiol-disulfide exchange (TDE) reaction. chimicatechnoacta.ru Its oxidation potential was found to be 0.58 V, which is a preferable potential for energy efficiency in these types of reactions. chimicatechnoacta.ru The sterically hindered nature of this p-aminophenol contributes to a high yield in the formation of unsymmetrical disulfides during electrolysis. chimicatechnoacta.ru In fact, among several substituted o- and p-aminophenols studied, this compound was selected as the most effective and accessible reagent for mediating these transformations. chimicatechnoacta.ru

| Compound | Oxidation Potential (V) | Key Observation | Reference |

|---|---|---|---|

| This compound | 0.58 | Effective redox mediator, sterically hindered | chimicatechnoacta.ru |

| Other substituted o-, p-aminophenols | 0.56–1.14 | Varied effectiveness as redox mediators | chimicatechnoacta.ru |

Electrolysis Studies for Reaction Pathway Investigation

Electrolysis studies are instrumental in elucidating the reaction pathways involving this compound, particularly in its role as a redox mediator. Research has shown that electricity can promote thiol-disulfide exchange (TDE) reactions, and this compound plays a crucial role in this process. chimicatechnoacta.ruchimicatechnoacta.ru

The general mechanism involves the electrochemical oxidation of this compound to its corresponding o-iminobenzoquinone. This intermediate then reacts chemically with thiols present in the solution, leading to the formation of disulfides and the regeneration of the aminophenol mediator. researchgate.net This catalytic cycle allows for the efficient conversion of thiols to disulfides under mild, electrochemically controlled conditions. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides a molecular-level understanding that complements experimental findings. Techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are pivotal in predicting the electronic structure, reactivity, and photophysical properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations provide fundamental insights into its geometry, stability, and reactivity.

DFT calculations, specifically at the ωB97X-D/def2-TZVP level, have been used to analyze the electronic structure of this compound. These studies reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the phenolic oxygen and the amino nitrogen atoms. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is situated on the π-system of the phenyl rings. The distribution of these frontier orbitals is crucial as they govern the molecule's reactivity, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack.

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, identifies significant hyperconjugative interactions. In this compound, strong interactions are observed between the lone pairs of the amino group nitrogen and the antibonding orbitals of adjacent carbon-carbon bonds (nN → σC–C), as well as between the lone pairs of the phenolic oxygen and the C-C antibonding orbitals (nO → σC–C). These interactions contribute to the stabilization of the molecule's planar geometry. The analysis of electron density distributions helps in identifying the most probable sites for chemical reactions. nih.gov

| Parameter | DFT (BLYP-D3BJ/TZ2P) | X-ray Diffraction | Reference |

|---|---|---|---|

| C–O (phenolic) Bond Length (Å) | 1.352 | 1.352 | |

| C–N (amino) Bond Length (Å) | 1.426 | 1.426 | |

| HOMO-LUMO Gap (eV) | 4.2 (ωB97X-D/def2-TZVP) | N/A |

DFT calculations are also employed to determine the activation energies for various reaction pathways, thereby assessing their feasibility. For related aminophenol derivatives, such as in excited-state intramolecular proton transfer (ESIPT) reactions, DFT has been used to calculate the potential energy barriers. researchgate.netnih.gov For example, studies on N-salicylidene-o-aminophenol using the CAM-B3LYP/6-311G(d,p) level of theory have shown that intramolecular proton transfer can occur through a low activation barrier in the excited state. researchgate.netnih.gov

While specific activation energy calculations for reactions involving this compound are not detailed in the provided context, the same principles apply. By modeling the transition states of proposed reaction mechanisms, such as its role in mediating thiol oxidation, DFT could be used to calculate the energy barriers. A lower activation energy would indicate a more feasible and faster reaction, corroborating the experimental findings of its high efficiency as a mediator. chimicatechnoacta.ruresearchgate.net The O-H bond dissociation enthalpy (BDE) is another critical parameter that can be calculated using DFT, which is important for understanding radical scavenging activities and hydrogen atom transfer reactions. ijesi.orgmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is the extension of DFT to excited states and is the method of choice for calculating the photophysical properties of molecules, such as their UV-Vis absorption and emission spectra. researchgate.netmdpi.compharmacophorejournal.com For derivatives of aminophenols, TD-DFT calculations have been successfully used to elucidate their electronic transitions and fluorescence properties. nih.govresearchgate.netmdpi.com

For instance, in studies of other aminophenol-based Schiff bases, TD-DFT calculations have been performed to understand their absorption spectra in various solvents. researchgate.net These calculations help in assigning the observed spectral bands to specific electronic transitions, such as n–π* and π–π* transitions. mdpi.com The theoretical fluorescence spectra can also be predicted and compared with experimental data to confirm the nature of the emitting states. nih.govresearchgate.net

In the context of this compound, TD-DFT could be applied to predict its absorption and emission maxima. By modeling the molecule in different solvent environments, the calculations could also predict solvatochromic shifts, providing insights into how the polarity of the solvent affects the electronic structure and photophysical behavior. mdpi.com Such theoretical studies are invaluable for designing and understanding the properties of new fluorescent sensors or photochemically active materials based on the this compound scaffold. mdpi.com

Elucidation of HOMO-LUMO Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's electronic stability.

For this compound, Density Functional Theory (DFT) calculations at the ωB97X-D/def2-TZVP level have determined the HOMO-LUMO gap to be 4.2 eV, which suggests a moderate level of electronic stability. The HOMO is primarily localized on the phenolic oxygen and the amino nitrogen atoms, while the LUMO is distributed over the phenyl π-system. This distribution facilitates electrophilic substitution reactions and hydrogen bonding.

A detailed breakdown of the electronic properties from DFT analysis is provided in the table below.

| Property | Value (eV) |

| HOMO Energy | -6.3 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.2 |

| Table 1: Electronic properties of this compound from DFT analysis. |

Modeling of Dipole Moments and Solvatochromic Shifts

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of this compound and its derivatives. shu.ac.uk This phenomenon is closely linked to the molecule's dipole moment, which can change significantly between the ground and excited states. The study of solvatochromic shifts provides valuable information about these changes. nih.gov

Derivatives of this compound, such as certain betaine (B1666868) dyes, exhibit negative solvatochromism. shu.ac.uk This means their longest-wavelength absorption band shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. This behavior is indicative of a decrease in the dipole moment upon electronic excitation. d-nb.info The solvatochromic behavior of these compounds makes them useful as probes for solvent polarity. shu.ac.uk

Molecular Dynamics (MD) Simulations for Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and reaction pathways of molecules in different environments. nih.govmdpi.com For this compound, MD simulations using the AMBER force field have been employed to study its behavior in solution. These simulations predict a torsional flexibility of 15–20° for the phenyl groups, which contrasts with the more rigid, planar structure observed in the crystalline state.

MD simulations can also be instrumental in understanding the reactivity of the compound. By simulating the interactions with other molecules and the formation of intermediates, researchers can predict reaction outcomes and mechanisms. For instance, simulations can help identify reactive sites, such as the nucleophilic amino group, and calculate the activation energies for various reaction pathways.

Application of Advanced Basis Sets in Quantum Chemical Calculations (e.g., 6-31+G(d), CAM-B3LYP)

The accuracy of quantum chemical calculations heavily relies on the chosen theoretical level and basis set. For complex molecules like this compound, advanced basis sets and computational methods are necessary to obtain reliable results.

The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used to investigate the electronic structure, molecular electrostatic potential (MEP), and other properties of such compounds. researchgate.net For studying electronic transitions and excited state properties, time-dependent DFT (TD-DFT) methods are employed. The CAM-B3LYP functional, in conjunction with a basis set like 6-31+G(d,p), has proven effective for calculating electronic transition energies and simulating UV-Vis spectra. researchgate.net These computational approaches allow for a detailed understanding of the molecule's electronic behavior and its interaction with light. researchgate.net

Crystallographic Investigations

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique has revealed that it crystallizes in the monoclinic space group P2₁/n. The analysis provides accurate measurements of bond lengths and angles, confirming the molecular geometry predicted by computational methods.

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Space Group | P2₁/n |

| a (Å) | 4.6064 |

| b (Å) | 11.7569 |

| c (Å) | 13.2291 |

| β (°) | 96.760 |

| Volume (ų) | 711.47 |

| Z | 4 |

| Table 2: Crystallographic data for this compound. |

The molecule adopts a nearly planar conformation in the solid state, with an average deviation from planarity of only 0.020 Å for the non-hydrogen atoms. This planarity is influenced by the steric hindrance from the two phenyl substituents. iucr.org

Analysis of Intermolecular Interactions (e.g., C-H...π, O...O, C...O) and Packing Structures

The crystal packing of this compound is governed by a network of intermolecular interactions. The steric bulk of the 2,6-diphenyl substituents prevents the formation of a fully saturated hydrogen-bonding network, which is often observed in simpler aminophenols. iucr.org Instead, the primary interactions are O–H···N hydrogen bonds, which form infinite chains along the crystallographic a-axis. These chains are further linked by N–H···O interactions, creating sheets in the (010) plane.

Advanced Research Directions and Future Perspectives

Exploration of Novel Derivatization Pathways and Chemical Transformations

The core structure of 4-Amino-2,6-diphenylphenol, featuring both an amino and a hydroxyl group on a sterically hindered phenyl ring, offers a versatile platform for a variety of chemical transformations. Current research focuses on expanding the library of its derivatives through several key reaction types.

Oxidation reactions can convert the phenol (B47542) moiety into quinone derivatives, while reduction can transform the amino group. Electrophilic aromatic substitution reactions are also of interest, with the existing functional groups directing incoming substituents to specific positions on the central phenyl ring. Common reagents for these transformations include potassium permanganate (B83412) for oxidation and catalytic hydrogenation for reduction.

A significant area of exploration is the synthesis of Schiff base derivatives by reacting the amino group with various aldehydes. nih.gov For instance, reaction with 2-bromobenzaldehyde (B122850) yields 4-N(o-Bromobenzylidene)amino-2,6-diphenylphenol. shu.ac.uk These derivatization pathways are crucial for creating a diverse range of molecules with tailored properties for various applications. The synthesis of Betaine-30, a solvatochromic dye, utilizes this compound as a key intermediate, highlighting its importance in creating complex functional molecules. acs.org

| Transformation Type | Reagents/Conditions | Major Products |

| Oxidation | Potassium permanganate, chromium trioxide | Quinone derivatives |

| Reduction | Catalytic hydrogenation (e.g., Palladium on carbon) | Amino-substituted phenols |

| Substitution | Halogenation (e.g., bromine, chlorine) | Halogenated phenols |

| Schiff Base Formation | Aldehydes (e.g., 2-bromobenzaldehyde) | Iminophenol derivatives |

Development of Enhanced Catalytic Systems Utilizing this compound as a Ligand or Mediator

The presence of both nitrogen and oxygen donor atoms makes this compound and its derivatives promising candidates for use as ligands in coordination chemistry and catalysis. Research is ongoing to develop novel catalytic systems that leverage these properties.

One notable application is its use as a redox mediator in electrochemical reactions. chimicatechnoacta.ru It has been identified as a highly effective mediator for the thiol-disulfide exchange reaction, significantly reducing the anodic overvoltage required for thiol oxidation. chimicatechnoacta.ru This has practical implications for industrial waste valorization, enabling the synthesis of valuable unsymmetrical arylalkyl disulfides from refining waste with high yields. chimicatechnoacta.ru

Furthermore, the structural motif of this compound is being explored in the development of catalysts for a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand through derivatization allows for the fine-tuning of catalyst activity and selectivity. For example, palladium-catalyzed cross-coupling reactions often employ ligands with similar structural features to facilitate C-N and C-O bond formation. beilstein-journals.org

Integration of this compound Derivatives into Advanced Sensor Technologies and Bioimaging Applications

The unique photophysical properties of certain this compound derivatives make them attractive for applications in sensor technology and bioimaging. The solvatochromic behavior of some of its derivatives, where the color of the compound changes with the polarity of the solvent, is a key area of interest. shu.ac.uk This property is being harnessed to develop chromogenic chemosensors for the detection of specific analytes. scielo.br

For instance, derivatives of this compound have been incorporated into displacement assays for the detection of anions like fluoride. scielo.br In the field of electrochemistry, it has been used to modify electrodes for the detection of biologically important molecules like glutathione (B108866). scielo.brresearchgate.net The electrocatalytic response is based on the reaction between electrochemically generated quinoneimines and the target analyte. scielo.brresearchgate.net While 4-aminophenol (B1666318) showed a lower limit of detection in one study, the potential to use this compound and its derivatives as mediators remains an active area of research. scielo.br

The development of fluorescent probes for bioimaging is another promising avenue. By attaching fluorophores to the this compound scaffold, researchers aim to create molecules that can selectively target and visualize specific cellular components or processes.

In-depth Biological and Pharmacological Profiling with Focus on Structure-Activity Relationships and Mechanisms of Action

Preliminary studies have indicated that this compound and its derivatives possess potential biological activities, including antimicrobial and anticancer properties. This has spurred further investigation into their pharmacological profiles and the underlying mechanisms of action.

A key focus of this research is understanding the structure-activity relationships (SAR). By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for their effects. For example, SAR studies on related 2-acylamino-4,6-diphenylpyridine derivatives have led to the identification of potent antagonists for the GPR54 receptor, a target for sex-hormone-dependent diseases. nih.gov Similarly, studies on polybrominated diphenyl ether (PBDE) derivatives, which share a diphenyl ether core, have provided insights into the structural requirements for inhibiting the hepatitis C virus NS3 helicase. mdpi.com

The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, which can facilitate interactions with biological targets such as enzymes and receptors. The compound's structure also allows it to participate in redox reactions, which can modulate cellular processes. Further research, including DNA interaction studies and molecular docking, is needed to elucidate the precise mechanisms by which these compounds exert their biological effects. nih.gov

Considerations for Sustainable Synthesis and Industrial Scale-up of this compound and its Derivatives

As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable synthetic methods becomes increasingly important. The traditional synthesis involves the nitration of 2,6-diphenylphenol (B49740) to form 2,6-diphenyl-4-nitrophenol, followed by reduction of the nitro group. acs.org While effective, this method often utilizes harsh reagents like nitric and sulfuric acids.

Future research will likely focus on developing greener synthetic routes. This could involve the use of milder and more selective reagents, as well as the exploration of catalytic methods that minimize waste generation. For example, catalytic dehydrogenation has been proposed as a high-yield alternative with minimal byproducts, although it can be energy-intensive. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be crucial in designing more environmentally friendly processes.

For industrial scale-up, factors such as cost-effectiveness, safety, and process efficiency need to be carefully considered. Continuous flow chemistry is one approach that could offer advantages over traditional batch processing in terms of safety, consistency, and throughput. The development of robust and reusable catalysts will also be a key factor in making the synthesis economically viable on a larger scale.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Analogs

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis and drug discovery, and this compound presents an excellent case for the application of these technologies. Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to relate chemical structures to their biological activities, can be significantly enhanced by ML algorithms. rsc.org

By training ML models on existing data for this compound and its derivatives, it is possible to predict the reactivity of new, unsynthesized analogs. This can help to prioritize synthetic targets and reduce the time and resources spent on trial-and-error experimentation. AI can also be used to design novel analogs with desired properties. Generative models can propose new chemical structures that are predicted to have high activity and selectivity for a particular biological target.

These computational approaches can accelerate the discovery of new catalysts, sensors, and therapeutic agents based on the this compound scaffold. By combining the power of AI with the expertise of chemists, the development of next-generation materials and medicines can be significantly expedited.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。